molecular formula C10H17FN2O B1413486 4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine CAS No. 2028026-37-9

4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine

Cat. No. B1413486
CAS RN: 2028026-37-9
M. Wt: 200.25 g/mol
InChI Key: UBKRRPSSYSNLSL-UHFFFAOYSA-N
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Description

“4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine” is represented by the formula C10H17FN2O . The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and can lead to a variety of bioactive molecules . These reactions can involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Synthesis Methods

  • Isotopomer Synthesis : Synthesis methods for d4, d2, and d6 isotopomers of 4-(4-fluorobenzyl)piperidine using the Grignard reaction and other techniques have been explored, highlighting the compound's relevance in isotope labeling and drug development (Proszenyák et al., 2005).
  • Crystal Structure Studies : Crystallographic studies of related compounds, such as 5′′-(4-Chlorobenzylidene)-4′-(4-chlorophenyl)-5-fluoro-1′,1′′-dimethylindoline-3-spiro-2′-pyrrolidine-3′-spiro-3′′-piperidine-2,4′′-dione, have been conducted to understand their structural properties (Sundar et al., 2011).

Chemical Properties and Applications

  • Density Functional Theory (DFT) Calculations : Studies involving DFT calculations and molecular docking of pyridine derivatives, including those similar to 4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine, have been carried out to assess their potential as inhibitors of specific enzymes like Nicotinamidephosphoribosyltransferase (NAMPT) (Venkateshan et al., 2019).
  • Corrosion Inhibition : Piperidine derivatives have been investigated for their corrosion inhibition properties on metals, an area of interest in material science (Kaya et al., 2016).

Biological Applications

  • Anti-HIV Agents : Research has been conducted on pyrrolidine embodied CCR5 receptor antagonists, including compounds with fluoro groups, for their potential as anti-HIV agents (Li et al., 2010).
  • Anti-Alzheimer's Agents : N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, structurally related to 4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine, have been synthesized and evaluated for their anti-Alzheimer's activity (Gupta et al., 2020).

Miscellaneous Applications

  • Fluorinated Compounds in Drug Design : The role of fluorine substituents, like those in 4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine, in drug design and development, particularly in the context of receptor antagonists, has been explored (Isensee et al., 2009).

properties

IUPAC Name

(4-fluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O/c11-9-2-5-13(6-3-9)10(14)8-1-4-12-7-8/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKRRPSSYSNLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CCC(CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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